molecular formula C18H31N5O2S B5324559 N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Cat. No.: B5324559
M. Wt: 381.5 g/mol
InChI Key: XWFQAVNMCDIJHG-UHFFFAOYSA-N
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Description

N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of thiadiazole-based compounds, which are known for their diverse biological activities and potential therapeutic uses.

Properties

IUPAC Name

4-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2S/c1-6-22(7-2)17(25)23-10-8-13(9-11-23)15(24)19-16-21-20-14(26-16)12-18(3,4)5/h13H,6-12H2,1-5H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFQAVNMCDIJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate alkylating agent under controlled conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a piperidine derivative.

    Formation of the Dicarboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the piperidine moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole or piperidine derivatives.

Scientific Research Applications

N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves several pathways:

    Inhibition of Reactive Oxygen Species (ROS) Production: The compound scavenges free radicals and reduces oxidative stress.

    Activation of Antioxidant Enzymes: It activates enzymes such as superoxide dismutase (SOD) and catalase, which protect cells against oxidative damage.

    Modulation of Signaling Pathways: It modulates pathways like the nuclear factor kappa B (NF-κB) pathway, which regulates inflammation and immune responses.

Comparison with Similar Compounds

N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can be compared with other thiadiazole-based compounds:

    N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide: Known for its antioxidant and anti-inflammatory properties.

    N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide: Studied for its potential antimicrobial activity.

    N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide: Investigated for its use in organic synthesis and material science.

The uniqueness of N4-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

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